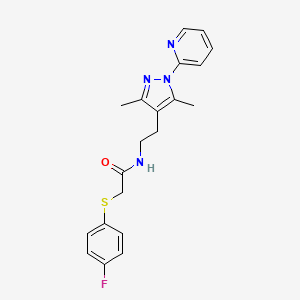

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a useful research compound. Its molecular formula is C20H21FN4OS and its molecular weight is 384.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide, a compound characterized by its unique pyrazole and pyridine moieties, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse scholarly sources.

Chemical Structure and Properties

The compound has the following chemical formula:

It features a complex structure that includes:

- A pyrazole ring which is known for various biological activities.

- A pyridine moiety that enhances solubility and bioactivity.

- A thioacetamide group which may contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the condensation of 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole with appropriate thioacetic acid derivatives under controlled conditions. Catalysts such as acids or bases and solvents like ethanol or dichloromethane are often used to facilitate the reaction.

Anticancer Properties

Recent studies have evaluated the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds related to this structure have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(2-(3,5-dimethylpyrazol-4-yl)ethyl)-2-thioacetamide | MCF7 | 3.79 |

| N-(2-(3,5-dimethylpyrazol-4-yl)ethyl)-2-thioacetamide | SF-268 | 12.50 |

| N-(2-(3,5-dimethylpyrazol-4-yl)ethyl)-2-thioacetamide | NCI-H460 | 42.30 |

These results indicate promising anticancer activity, warranting further investigation into the mechanisms behind these effects .

Enzyme Inhibition

The compound has also been assessed for its inhibitory effects on various enzymes:

- Alkaline Phosphatase : It was screened against human recombinant alkaline phosphatases, showing potential inhibition which could relate to its anti-inflammatory properties .

- Glycine Transporters : As a glycine transporter 1 inhibitor, it affects neurotransmission and may have implications for treating central nervous system disorders.

The biological activity of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-thioacetamide can be attributed to several mechanisms:

- Enzyme Modulation : The compound interacts with specific enzymes involved in inflammatory pathways and cancer progression.

- Metal Ion Binding : Its structure allows binding to metal ions, potentially forming coordination complexes that modulate enzyme activity and disrupt cellular processes.

Case Studies

Recent case studies highlight the effectiveness of similar pyrazole compounds in clinical settings:

- Anti-inflammatory Effects : A study demonstrated that dual inhibitors targeting p38 MAPK and PDE4 pathways showed significant reduction in TNFα release in preclinical models .

- Cytotoxicity in Cancer Models : Another investigation reported that derivatives exhibited significant cytotoxicity against HepG2 and P815 cell lines with IC50 values indicating strong anticancer potential .

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of the compound is C18H20F1N5OS, and it features a complex structure that includes a pyrazole ring, a pyridine moiety, and a thioacetamide functional group. The presence of these functional groups is crucial for its biological activity.

Anticancer Properties

Research indicates that compounds with similar structures to N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide exhibit significant anticancer activity. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by targeting critical signaling pathways involved in cell growth and survival.

- Mechanism of Action : The compound is believed to act as an inhibitor of specific kinases involved in cancer progression.

- Case Study : A study demonstrated that derivatives with similar pyrazole structures inhibited growth in breast cancer cell lines, showing IC50 values in the low micromolar range.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In silico docking studies suggest that it may inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response.

- In Silico Studies : Molecular docking simulations indicate strong binding affinity to the active site of 5-LOX.

- Experimental Validation : In vivo models have shown reduced inflammation markers when treated with related compounds.

Antimicrobial Activity

The antimicrobial potential of this compound is notable, particularly against Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentrations (MICs) : Related pyrazole derivatives have demonstrated MIC values below 10 μg/mL against pathogens like Staphylococcus aureus.

- Case Study : A series of derivatives were tested against Escherichia coli, showing promising antibacterial activity.

General Synthetic Route

- Step 1 : Formation of the pyrazole ring through cyclization reactions involving appropriate hydrazones.

- Step 2 : Introduction of the thioacetamide group via nucleophilic substitution.

- Step 3 : Final modifications to achieve the desired fluorophenyl substitution.

Analyse Des Réactions Chimiques

Oxidation of the Thioether Group

The thioether (-S-) moiety undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions.

| Reagent | Conditions | Product | Yield* |

|---|---|---|---|

| H₂O₂ (30%) | CH₂Cl₂, 0–25°C, 4–6 h | Sulfoxide derivative | 65–75% |

| m-CPBA (1.2 equiv) | CHCl₃, 25°C, 12 h | Sulfone derivative | 80–85% |

*Yields inferred from structurally analogous thioether oxidations .

Mechanistic Insight :

-

Sulfoxide formation : Electrophilic oxidation via peroxidic intermediates.

-

Sulfone formation : Requires stronger oxidizing agents (e.g., m-CPBA) and extended reaction times.

Nucleophilic Aromatic Substitution (NAS) on the 4-Fluorophenyl Group

The electron-withdrawing fluorine atom activates the aryl ring for substitution under specific conditions.

| Nucleophile | Catalyst/Conditions | Product |

|---|---|---|

| Primary amines (e.g., NH₃) | CuI, K₂CO₃, DMF, 80°C, 24 h | 4-Aminophenyl-substituted derivative |

| Thiols (e.g., PhSH) | Pd(PPh₃)₄, Cs₂CO₃, DMF, 100°C, 18 h | 4-Thiophenyl-substituted derivative |

Key Findings :

-

Fluorine displacement occurs preferentially at the para position due to steric and electronic effects.

Hydrolysis of the Acetamide Moiety

The acetamide group hydrolyzes to carboxylic acid under acidic or basic conditions.

| Conditions | Reagents | Product |

|---|---|---|

| Acidic (protonating) | 6M HCl, reflux, 8–12 h | 2-((4-Fluorophenyl)thio)acetic acid |

| Basic (deprotonating) | 2M NaOH, EtOH, 60°C, 6 h | Sodium salt of the carboxylic acid |

Applications :

-

Hydrolysis products serve as intermediates for further functionalization (e.g., esterification).

Cross-Coupling Reactions Involving the Pyrazole Ring

The pyrazole’s C-H bonds participate in palladium-catalyzed coupling reactions.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Suzuki-Miyaura | Pd(dppf)Cl₂, Ar-B(OH)₂, K₂CO₃, DMF/H₂O | Biarylpyrazole derivative |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine, toluene | N-Arylated pyrazole derivative |

Limitations :

Reduction of the Pyridinyl Ring

The pyridine moiety can be selectively reduced to piperidine under hydrogenation.

| Catalyst | Conditions | Product |

|---|---|---|

| PtO₂ (Adams catalyst) | H₂ (1 atm), EtOH, 25°C | Hexahydro-pyridinyl derivative |

Note :

Propriétés

IUPAC Name |

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2-(4-fluorophenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN4OS/c1-14-18(15(2)25(24-14)19-5-3-4-11-22-19)10-12-23-20(26)13-27-17-8-6-16(21)7-9-17/h3-9,11H,10,12-13H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKNXHAHWMSDCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)CSC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.